2-(2-乙氧基-5-((4-乙基哌嗪-1-基)磺酰基)苯基)-5-甲基-7-丙基-3H-吡咯并[2,3-d]嘧啶-4(7H)-酮
描述
2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, also known as 2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, is a useful research compound. Its molecular formula is C24H33N5O4S and its molecular weight is 487.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Alzheimer’s Disease Research
Specific Scientific Field
Neurology and Neurodegenerative Diseases
Summary of the Application
Tunodafil, also known as Yonkenafil, is a phosphodiesterase 5 (PDE5) inhibitor used in Alzheimer’s disease research . It is effective in reducing cerebral infarction, neurological deficits, edema, and neuronal damage in the infarcted area .
Methods of Application
Tunodafil is administered intravenously at doses ranging from 4-32 mg/kg daily for 7 days .
Results or Outcomes
Tunodafil improves behavioral outcomes after stroke and reduces cerebral infarct volume . It inhibits neuronal apoptosis and significantly enhances the expression of BDNF/TrkB and NGF/TrkA synaptic function in the blood-brain . It induces a dose-dependent decrease in infarct volume, with an ED 50 of 12.27 mg/kg .
Interaction with Alcohol
Specific Scientific Field
Pharmacology and Toxicology
Methods of Application
The study was divided into two parts: pre-trial and formal trial. In the pre-trial, four participants were given 50mg or 100mg doses with alcohol . In the formal trial, 18 participants were randomized to receive one of three treatments .
Results or Outcomes
The results of this study are not publicly available as of my last update in 2021.
Erectile Dysfunction Treatment
Specific Scientific Field
Urology and Men’s Health
Summary of the Application
Tunodafil is an analogue of sildenafil and is a more potent PDE5 inhibitor . It was developed for the treatment of erectile dysfunction .
Methods of Application
The specific methods of application for Tunodafil in the treatment of erectile dysfunction are not publicly available as of my last update in 2021.
Results or Outcomes
The results of Tunodafil’s effectiveness in treating erectile dysfunction are not publicly available as of my last update in 2021.
Cardiovascular Disease Research
Specific Scientific Field
Cardiovascular Research
Summary of the Application
Tunodafil may have potential applications in cardiovascular disease research. Cardiovascular functions such as heart rate and blood pressure show 24-hour variation. The incidence of cardiovascular diseases such as acute myocardial infarction, strokes, and arrhythmia also exhibits clear diurnal oscillation .
Methods of Application
The specific methods of application for Tunodafil in cardiovascular disease research are not publicly available as of my last update in 2021.
Results or Outcomes
The results of Tunodafil’s effectiveness in cardiovascular disease research are not publicly available as of my last update in 2021.
Diabetes Research
Specific Scientific Field
Endocrinology and Metabolic Diseases
Summary of the Application
Tunodafil may have potential applications in diabetes research. Obesity and insulin resistance are two key drivers in the development of type 2 diabetes, and are also connected to the development of diseases of the heart and circulation, liver, and kidneys .
属性
IUPAC Name |
2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O4S/c1-5-10-28-16-17(4)21-23(28)25-22(26-24(21)30)19-15-18(8-9-20(19)33-7-3)34(31,32)29-13-11-27(6-2)12-14-29/h8-9,15-16H,5-7,10-14H2,1-4H3,(H,25,26,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMDFMQMRASWOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one | |
CAS RN |
804518-63-6 | |
Record name | Tunodafil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0804518636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tunodafil | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9U6QT7F76 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。